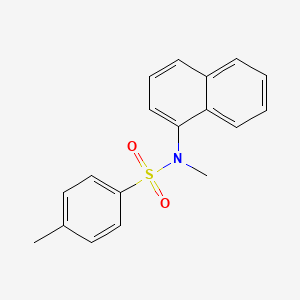

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl-

Description

Benzenesulfonamide derivatives are characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring, with substituents modulating their physicochemical and biological properties. The target compound, N,4-dimethyl-N-1-naphthalenylbenzenesulfonamide, features a naphthalenyl group at the N-position and a methyl group at the 4-position of the benzene ring. This structure confers unique steric and electronic properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

CAS No. |

18271-19-7 |

|---|---|

Molecular Formula |

C18H17NO2S |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C18H17NO2S/c1-14-10-12-16(13-11-14)22(20,21)19(2)18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,1-2H3 |

InChI Key |

KRESJXCBBXPZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- typically involves the reaction of benzenesulfonyl chloride with N,4-dimethyl-N-1-naphthalenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzenesulfonamides are known for their antimicrobial properties. Research has indicated that compounds within this class can exhibit activity against various pathogens. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of benzenesulfonamide derivatives revealed promising results. A compound similar to N,4-dimethyl-N-1-naphthalenyl- demonstrated cytotoxic activity against human astrocytoma cell lines. The IC50 value for this compound was found to be 8.22 µM, indicating its potential as an anticancer agent . Such findings suggest that further exploration of this compound could lead to new therapeutic options in oncology.

ZAP-70 Inhibition

The compound has been identified as a potential inhibitor of ZAP-70, a protein tyrosine kinase involved in T-cell signaling pathways. Inhibition of ZAP-70 can be beneficial in treating certain autoimmune diseases and cancers. Pharmaceutical compositions containing benzenesulfonamide derivatives have been proposed for the prevention and treatment of disorders where ZAP-70 plays a critical role .

Leishmaniasis Treatment

Research has highlighted the efficacy of benzenesulfonamide derivatives against Leishmania spp., the causative agents of leishmaniasis. A series of compounds were synthesized and screened for their ability to inhibit the intracellular amastigotes of Leishmania. The activity was linked to the lipophilicity of the compounds, suggesting that modifications to the chemical structure could enhance their bioavailability and therapeutic effectiveness .

Mechanisms of Action

The mode-of-action studies on benzenesulfonamide derivatives indicate that these compounds may interfere with key biological pathways in target organisms. Understanding these mechanisms is crucial for optimizing their design and improving their pharmacological profiles.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity in Cancer Cells | Compound showed IC50 = 8.22 µM against astrocytoma cells | Potential development as an anticancer drug |

| Antimicrobial Efficacy | Active against multiple bacterial strains | Could lead to new antibiotics |

| ZAP-70 Inhibition | Effective in preventing T-cell mediated responses | Therapeutic applications in autoimmunity and cancer |

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Assumed based on analogous synthesis protocols.

Key Observations :

- Lipophilicity : The naphthalenyl group increases lipophilicity compared to phenyl or alkyl substituents (e.g., ’s phenylethyl derivative).

- Solubility : Methoxy groups () enhance water solubility via hydrogen bonding, whereas bromine () or perfluoroalkyl groups () reduce it.

- Steric Effects : Bulky substituents (e.g., 4-phenylbutyl in ) may hinder binding to enzymatic pockets compared to simpler naphthalenyl groups.

Spectroscopic and Analytical Data

- NMR Shifts : The target compound’s ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm), similar to ’s naphthalenyl signals.

- Mass Spectrometry : ESI-MS of analogs () reveals molecular ions ([M+H]⁺) consistent with their molecular weights.

- Chromatography : Purity is typically confirmed via HPLC (e.g., : retention time 11.1 min) or flash chromatography ().

Biological Activity

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- (C18H17NO2S), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The primary mechanism of action for benzenesulfonamides, including N,4-dimethyl-N-1-naphthalenyl-, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the production of folate, leading to impaired bacterial growth and replication . Additionally, studies have indicated that modifications in the chemical structure, such as halogen substitutions, can enhance the potency of these compounds against various microbial strains .

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Compound Efficacy : In a study evaluating various benzenesulfonamide derivatives, specific compounds showed minimal inhibitory concentrations (MIC) against E. coli (6.72 mg/mL) and S. aureus (6.63 mg/mL) . These results suggest that structural variations can lead to enhanced antimicrobial efficacy.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

Benzenesulfonamides have also been studied for their anti-inflammatory effects. In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, achieving reductions in inflammation by up to 94% . This highlights their potential for therapeutic applications in inflammatory conditions.

Cardiovascular Effects

A recent study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time, suggesting potential cardiovascular benefits .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive evaluation of synthesized benzenesulfonamide derivatives showed promising antimicrobial activities across various strains, emphasizing the importance of structural diversity in enhancing efficacy .

- Inflammation Studies : The anti-inflammatory properties were assessed through carrageenan-induced edema models, where specific compounds exhibited significant reductions in swelling compared to controls .

- Cardiovascular Interaction : The interaction of selected benzenesulfonamide derivatives with calcium channels was explored using molecular docking studies, which suggested potential mechanisms for their cardiovascular effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.